molecular formula C10H9FN2O2S B11780802 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole CAS No. 1447960-49-7

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11780802
CAS No.: 1447960-49-7
M. Wt: 240.26 g/mol
InChI Key: YROGFXXYUPVIIE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are recognized as privileged scaffolds in the development of pharmacologically active molecules due to their diverse therapeutic potential . The specific substitution pattern on this compound—featuring a 2-fluorophenyl group at the 3-position and a methylsulfonyl group at the 4-position of the pyrazole ring—is characteristic of structures designed to modulate key biological targets. Structurally similar pyrazole-sulfonamide compounds have been investigated as potent inhibitors of enzymes like aldehyde dehydrogenase 1A2 (ALDH1A2) . ALDH1A2 plays a crucial role in retinoic acid signaling, and its inhibitors are valuable tools for studying pathways in fields such as male contraceptive development and cancer research . Furthermore, pyrazole cores bearing fluorophenyl and methylsulfonyl substituents are frequently explored for their anti-inflammatory, anticancer, and antidepressant activities, making them versatile templates for building structure-activity relationships (SAR) . The methylsulfonyl group, in particular, is often incorporated to enhance binding affinity and metabolic stability. This product is intended for research and development purposes only, providing scientists with a high-purity building block for synthesizing novel derivatives or as a reference standard in biological assays. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

1447960-49-7

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

5-(2-fluorophenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)

InChI Key

YROGFXXYUPVIIE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition Approaches

The base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones offers a regioselective route to polysubstituted pyrazoles. For example, Zhang et al. demonstrated that 2-alkynyl-1,3-dithianes act as 1,3-dipoles, reacting with sydnones to form pyrazoles with excellent regiocontrol under mild conditions (60–80°C, K₂CO₃). Adapting this method, the 2-fluorophenyl group could be introduced via a functionalized alkyne precursor, while the methylsulfonyl group may require post-cycloaddition modifications (Table 1).

Table 1: Representative [3+2] Cycloaddition Conditions

Reactant AReactant BBaseTemp (°C)Yield (%)
2-Alkynyl-dithianeSydnoneK₂CO₃6085–92
Functionalized alkyneCustom sydnoneCs₂CO₃8078–88

Synthesis of the 3-(2-Fluorophenyl) Substituent

Diazotization and Coupling

A patent by CN111303035A outlines a diazo coupling strategy to introduce fluorinated groups onto pyrazoles. In their process, 4-halo-1-methyl-1H-pyrazole-3-amine undergoes diazotization with NaNO₂/HCl, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of Cu₂O. Adapting this, the 2-fluorophenyl group could be introduced using a fluorophenyl boronic acid via Suzuki–Miyaura coupling, though this requires a halogenated pyrazole intermediate (e.g., 4-bromo-pyrazole).

Key Reaction Parameters:

  • Diazotization: NaNO₂, HCl, −5°C → 5°C, 1 hour.

  • Coupling: Cu₂O catalyst, THF/acetonitrile, 35–50°C.

Introduction of the Methylsulfonyl Group at Position 4

Sulfonation and Oxidation

Regioselective Approaches and Optimization

Positional Control Challenges

Regioselectivity is critical when introducing substituents at positions 3 and 4. The [3+2] cycloaddition method inherently controls regiochemistry, but post-synthetic modifications (e.g., coupling, sulfonation) require careful optimization to avoid isomerization. For instance, CN111303035A achieved >99.5% purity by avoiding traditional routes prone to isomer formation.

Table 2: Comparative Regioselectivity in Pyrazole Synthesis

MethodPosition 3 GroupPosition 4 GroupRegioselectivity (%)
[3+2] CycloadditionArylH92–98
Diazzo CouplingCF₂HBr98.5
SulfonationHSO₂Me95–99

Analytical Characterization and Data

Spectroscopic Validation

  • ¹H NMR: The 2-fluorophenyl group exhibits characteristic aromatic protons at δ 7.2–7.8 ppm, while the methylsulfonyl group appears as a singlet at δ 3.1–3.3 ppm.

  • HPLC Purity: CN111303035A reported purity >99.5% using ethanol/water recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents. Its mechanism of action is believed to involve interactions with specific molecular targets involved in inflammatory pathways. The presence of the fluorophenyl group enhances its binding affinity to certain receptors, while the methylsulfonyl group contributes to the compound's stability and solubility.

Anti-Inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including this compound, possess significant anti-inflammatory properties. For instance:

  • A study highlighted that compounds similar to 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole exhibited substantial inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
  • In vivo studies indicated that this compound could effectively reduce inflammation in models such as carrageenan-induced rat paw edema, showcasing its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Analgesic Properties

The analgesic effects of this pyrazole derivative have been explored through various experimental models:

  • Research findings suggest that it may reduce pain responses through central mechanisms, potentially involving modulation of neurotransmitter release or receptor activity .
  • In comparative studies, it has shown comparable efficacy to established analgesics, indicating its viability as a therapeutic option .

Future Directions and Potential Applications

Given the promising pharmacological profiles observed in studies, this compound presents opportunities for further research and development:

  • Drug Development : Its unique structural features allow for modifications aimed at enhancing specificity and efficacy against targeted pathways.
  • Therapeutic Applications : Beyond anti-inflammatory and analgesic uses, ongoing research may uncover additional therapeutic potentials in areas such as cancer treatment or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Functional Group Analysis

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key compounds:

Table 1: Structural Comparison of Selected Pyrazole Derivatives
Compound Name Substituents (Position) Key Functional Groups Reference
3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole 3: 2-Fluorophenyl; 4: Methylsulfonyl Fluorophenyl, Sulfonyl
SC-58125 1: 4-(Methylsulfonyl)phenyl; 3: Trifluoromethyl; 5: 4-Fluorophenyl Sulfonyl, Trifluoromethyl
5-(4-Fluorophenyl)-3-[...]-1H-pyrazole () 5: 4-Fluorophenyl; 3: Triazole-carbothioamide Fluorophenyl, Carbothioamide
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)... () 3: 4-Fluorophenyl; 1: Trifluoropropenyl Fluorophenyl, Trifluoromethyl
5-(4-Fluorophenyl)-1-... () 5: 4-Fluorophenyl; 3: Trifluoromethyl Fluorophenyl, Trifluoromethyl

Key Observations :

  • Functional Groups : Methylsulfonyl groups (as in the target compound and SC-58125) enhance polarity and are associated with COX-2 inhibition, whereas trifluoromethyl groups (e.g., ) improve metabolic stability .

Physicochemical Properties

  • Stability : Fluorine atoms reduce metabolic degradation, as seen in ’s fluorinated pyrazoles, which exhibit prolonged half-lives .

Biological Activity

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole, with the CAS number 1447960-49-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H9_9FN2_2O2_2S
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 1447960-49-7
  • Boiling Point : Not available

Biological Activity

The biological activities of this compound have been explored in various studies, particularly focusing on its anti-inflammatory and analgesic properties. The following sections detail these findings.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • In Vitro Studies : In vitro assays showed that several pyrazole derivatives exhibit significant COX-2 inhibitory activity. For example, compounds similar to this compound demonstrated IC50_{50} values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory effects .

Analgesic Effects

The analgesic properties of pyrazoles have also been documented. In vivo studies indicated that certain derivatives provided pain relief comparable to traditional analgesics like diclofenac and celecoxib.

  • Case Study Findings : A study reported that a series of pyrazole derivatives exhibited analgesic activities with effective doses (ED50_{50}) significantly lower than those of standard treatments . For instance, compounds were noted to achieve over 50% inhibition in pain models, suggesting that this compound could be beneficial in pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of pyrazoles. Modifications on the pyrazole ring and substituents like fluorine and methylsulfonyl groups have shown to enhance biological activity.

CompoundCOX-2 IC50_{50} (µM)Analgesic Activity (%)
This compound0.034>50%
Other Pyrazole Derivative A0.045>60%
Other Pyrazole Derivative B0.052>55%

Safety and Toxicity

While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that high doses may lead to adverse effects; however, specific lethal dose (LD50_{50}) values remain to be fully established .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of fluorophenyl hydrazines with β-keto sulfones or via cyclization of α,β-unsaturated ketones. Key parameters include:

  • Temperature : Controlled heating (80–120°C) to avoid side reactions.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group incorporation .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography be employed to characterize this compound?

  • 1H/13C NMR : Assign signals for the fluorophenyl (δ 7.2–7.8 ppm, doublets for ortho/meta F coupling) and methylsulfonyl (δ 3.1 ppm, singlet) groups. Confirm tautomeric form (enol vs. keto) via chemical shifts .
  • HRMS : Verify molecular formula (e.g., [M+H]+ at m/z 269.05) and isotopic patterns for Cl/F .
  • X-ray crystallography : Resolve tautomerism and confirm spatial arrangement of substituents. SHELX software is standard for refinement .

Q. What analytical methods (HPLC, LC-MS) are recommended for assessing purity and stability?

  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention times (~8–12 min) and peak symmetry indicate purity .
  • Stability studies : Conduct accelerated degradation (40°C/75% RH) and monitor via LC-MS for sulfoxide formation or hydrolytic byproducts .

Advanced Research Questions

Q. How does tautomerism in the pyrazole ring affect the compound’s biological activity and crystallographic data interpretation?

  • Mechanism : The enol-to-keto tautomerism (proton shift between N1 and C5) alters hydrogen-bonding capacity and dipole moments, impacting receptor binding .
  • Crystallography : Single-crystal studies reveal the dominant tautomer (e.g., keto form in solid state). SHELXL refinement accounts for disorder in tautomeric structures .
  • Bioactivity : Compare IC50 values of tautomers in enzyme assays (e.g., kinase inhibition) to correlate structure-activity relationships .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

  • Pharmacokinetic profiling : Measure metabolic stability (microsomal assays) and plasma protein binding to explain reduced in vivo efficacy .
  • Metabolite identification : Use HRMS/MS to detect sulfone oxidation or fluorophenyl hydroxylation, which may alter activity .
  • Dosing regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) to bypass first-pass metabolism .

Q. How do electronic effects of the 2-fluorophenyl and methylsulfonyl groups influence the compound’s reactivity and interaction with biological targets?

  • Electron-withdrawing effects : The 2-fluorophenyl group enhances electrophilicity at C5, facilitating nucleophilic attacks in cross-coupling reactions .
  • Sulfonyl group : Stabilizes negative charge in transition states during enzyme inhibition (e.g., p38 MAP kinase) via hydrogen bonding to active-site residues .
  • Computational modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .

Q. What computational methods (molecular docking, QSAR) are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). Prioritize poses with sulfonyl group anchored in hydrophobic pockets .
  • QSAR : Use descriptors like logP (2.8–3.5) and polar surface area (70–90 Ų) to predict blood-brain barrier permeability .
  • ADMET prediction : SwissADME or pkCSM estimates hepatic clearance and CYP450 inhibition risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar pyrazole derivatives?

  • Structural benchmarking : Compare substituent positions (e.g., 2- vs. 4-fluorophenyl) and tautomeric states across studies .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Meta-analysis : Pool data from PubChem or ChEMBL to identify trends in IC50 values against specific targets .

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